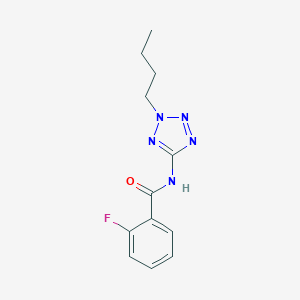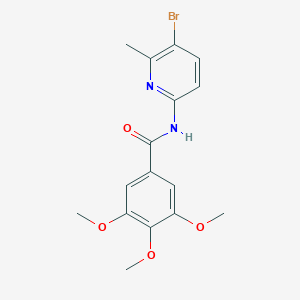![molecular formula C18H18N2O4S B278358 N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278358.png)
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, commonly known as BHPI, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BHPI is a synthetic compound that belongs to the class of carbamothioylbenzodioxole derivatives.
作用機序
The exact mechanism of action of BHPI is not fully understood. However, studies have suggested that BHPI may exert its biological effects by inhibiting various enzymes and proteins involved in different cellular pathways. For instance, BHPI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BHPI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BHPI has been found to have several biochemical and physiological effects. In vitro studies have shown that BHPI can induce apoptosis, a process of programmed cell death, in cancer cells. BHPI has also been found to inhibit the growth of various bacterial and fungal species. In animal studies, BHPI has been shown to reduce inflammation and pain. Additionally, BHPI has been found to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
BHPI has several advantages for lab experiments. For instance, BHPI is relatively easy to synthesize and can be obtained in high yields. Additionally, BHPI has been found to have low toxicity in animal studies. However, BHPI also has some limitations for lab experiments. For instance, BHPI is relatively insoluble in water, which may limit its application in aqueous systems. Additionally, the exact mechanism of action of BHPI is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on BHPI. One potential direction is to investigate the potential use of BHPI as an anticancer agent. Further studies are needed to determine the exact mechanism of action of BHPI in cancer cells and to evaluate its efficacy in animal models. Another potential direction is to investigate the potential use of BHPI as an insecticide and herbicide in agriculture. Additional studies are needed to determine the effectiveness of BHPI against various pests and weeds and to evaluate its potential environmental impact. Finally, further studies are needed to investigate the potential use of BHPI in environmental science, particularly in the removal of heavy metals from contaminated soil and water.
合成法
BHPI is primarily synthesized through a multistep reaction process. The synthesis of BHPI involves the reaction of 2,5-dimethoxybenzaldehyde with propan-2-ol and potassium hydroxide to form 2-hydroxy-5-propan-2-ylbenzaldehyde. The next step involves the reaction of 2-hydroxy-5-propan-2-ylbenzaldehyde with thiosemicarbazide to form N-(2-hydroxy-5-propan-2-ylphenyl)carbamothioamide. Finally, the reaction of N-(2-hydroxy-5-propan-2-ylphenyl)carbamothioamide with 1,3-benzodioxole-5-carboxylic acid chloride leads to the formation of BHPI.
科学的研究の応用
BHPI has been widely studied for its potential applications in various fields. In medicine, BHPI has been found to have anticancer, antimicrobial, and anti-inflammatory properties. BHPI has also been studied for its potential use as an insecticide and herbicide in agriculture. Additionally, BHPI has been investigated for its ability to remove heavy metals from contaminated soil and water in environmental science.
特性
分子式 |
C18H18N2O4S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4S/c1-10(2)11-3-5-14(21)13(7-11)19-18(25)20-17(22)12-4-6-15-16(8-12)24-9-23-15/h3-8,10,21H,9H2,1-2H3,(H2,19,20,22,25) |
InChIキー |
CZQVWFIRDZMZCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)


![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B278299.png)